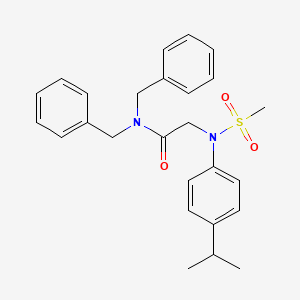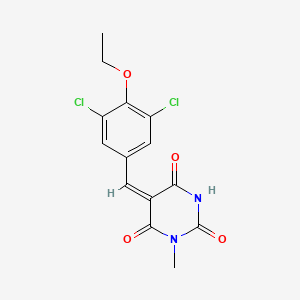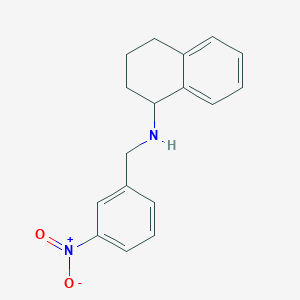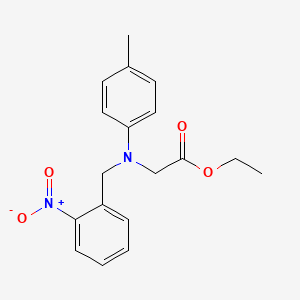![molecular formula C12H17BrO2 B4992352 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4992352.png)
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene, also known as Bromoethoxyphenyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is not fully understood, but it is believed to act as a modulator of various biological processes. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell proliferation. Additionally, it has been shown to modulate the release of neurotransmitters in the nervous system, which can affect synaptic transmission.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, which can potentially lead to the development of cancer therapies. It has also been shown to modulate the release of neurotransmitters, which can affect synaptic transmission and potentially lead to the development of drugs for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl in lab experiments is its unique structure, which allows it to be used as a tool to investigate various biological processes. Additionally, it has been shown to have potential applications in cancer research and the study of neurological disorders. However, one limitation of using 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl. One area of research could be the development of cancer therapies based on the inhibition of cancer cell proliferation by 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl. Additionally, further research could be done on the role of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl in the modulation of neurotransmitter release and synaptic transmission. Finally, research could be done on the potential toxicity of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl and its effects on living organisms.
Conclusion:
In conclusion, 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is a valuable tool for investigating various biological processes. It has potential applications in cancer research and the study of neurological disorders. Its unique structure allows it to be used as a tool to investigate various biological processes, but its potential toxicity can limit its use in certain experiments. There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl, including the development of cancer therapies and further research on its role in neurotransmitter release and synaptic transmission.
Synthesemethoden
The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl involves the reaction of 2-bromoethanol with 3,5-dimethylphenol in the presence of a catalyst. The reaction takes place under reflux conditions in the presence of a base such as potassium carbonate. The resulting compound is then purified by recrystallization to obtain pure 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to have potential applications in cancer research, as it can inhibit the proliferation of cancer cells. It has also been used in the study of neurotransmitter release and synaptic transmission in the nervous system. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been used to study the role of G protein-coupled receptors in cellular signaling pathways.
Eigenschaften
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10-7-11(2)9-12(8-10)15-6-5-14-4-3-13/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHMYWFWBRBWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4992303.png)
![2-chloro-3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4992309.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4992318.png)
![5-fluoro-3-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]-1H-indole trifluoroacetate](/img/structure/B4992328.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4992342.png)



![4-chloro-3-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4992363.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4992368.png)
